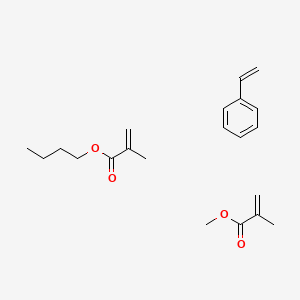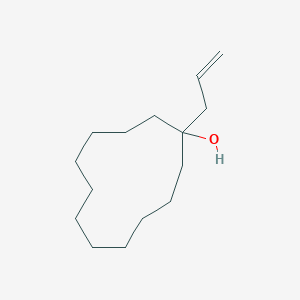
Cyclododecanol, 1-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecanol, 1-(2-propenyl)- is an organic compound with the molecular formula C15H28O It is a derivative of cyclododecanol, where an allyl group (2-propenyl) is attached to the cyclododecanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododecanol, 1-(2-propenyl)- can be synthesized through several methods. One common approach involves the allylation of cyclododecanol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of Cyclododecanol, 1-(2-propenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecanol, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, 1-(2-propenyl)- using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclododecane, 1-(2-propenyl)- using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Cyclododecanone, 1-(2-propenyl)-
Reduction: Cyclododecane, 1-(2-propenyl)-
Substitution: Various substituted cyclododecanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclododecanol, 1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclododecanol, 1-(2-propenyl)- involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecanol: The parent compound without the allyl group.
Cyclododecanone: The oxidized form of cyclododecanol.
Cyclododecane: The fully reduced form of cyclododecanol.
Uniqueness
Cyclododecanol, 1-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
18208-71-4 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
1-prop-2-enylcyclododecan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-12-15(16)13-10-8-6-4-3-5-7-9-11-14-15/h2,16H,1,3-14H2 |
InChI-Schlüssel |
AAZPJAVTUFJOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCCCCCCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


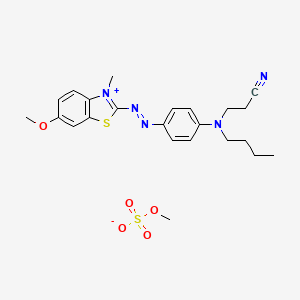

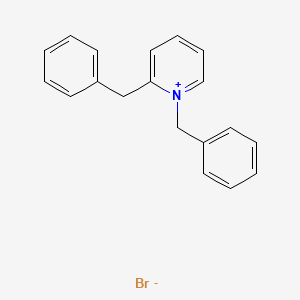
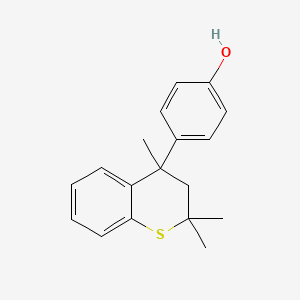
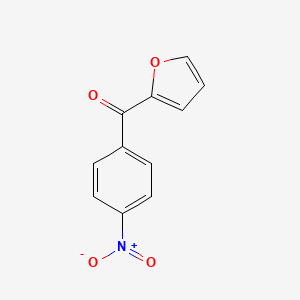
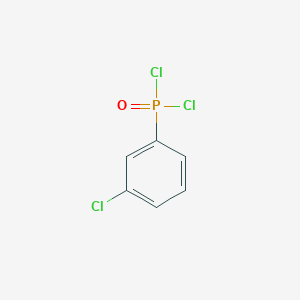
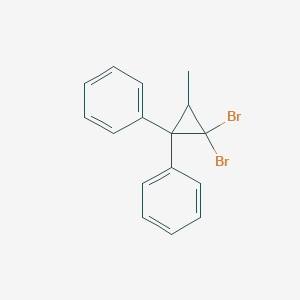
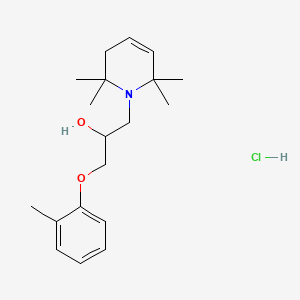

![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)



